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Compound of Interest

Compound Name: Prodilidine

Cat. No.: B15402847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Prodilidine, with the IUPAC name (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, is a

synthetic opioid analgesic. Structurally, it is a ring-contracted analog of prodine. This technical

guide provides a comprehensive overview of the available information on the synthesis and

chemical properties of prodilidine, with a focus on presenting quantitative data, experimental

methodologies, and visual representations of its chemical synthesis.

Chemical Properties
The chemical and physical properties of prodilidine are crucial for its formulation, delivery, and

interaction with biological systems. While experimentally determined data is limited in the

publicly available literature, computed properties provide valuable estimates.
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Property Value Source

Molecular Formula C15H21NO2 PubChem

Molecular Weight 247.33 g/mol PubChem

IUPAC Name

(1,2-dimethyl-3-

phenylpyrrolidin-3-yl)

propanoate

PubChem

CAS Number 3734-17-6 PubChem

Boiling Point (Predicted) 307.4 °C at 760 mmHg LookChem (for isomer)

pKa (Predicted) 7.95 ± 0.60 LookChem (for isomer)

LogP (Predicted) 0.53990 LookChem (for isomer)

Note: Some data is for the isomer 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate and should

be considered as an estimate for prodilidine.

Synthesis of Prodilidine
A detailed, step-by-step experimental protocol for the synthesis of prodilidine is not readily

available in contemporary peer-reviewed literature. The primary reference to its synthesis is a

1961 publication by Kissel, Albert, and Boxill, the full text of which is not widely accessible.

However, based on the synthesis of structurally related pyrrolidine and prodine analogs, a

plausible synthetic route can be outlined.

Postulated Synthetic Pathway
The synthesis of prodilidine likely involves a multi-step process starting from readily available

precursors. A logical approach would be the creation of the core pyrrolidine ring structure,

followed by the introduction of the phenyl and methyl groups, and finally, esterification to yield

the propionate ester.
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A postulated synthetic workflow for Prodilidine.
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Experimental Protocols (Hypothetical)
Without the original experimental data, the following protocols are based on general organic

synthesis principles for similar compounds and should be treated as illustrative.

Step 1: Synthesis of a Substituted Pyrrolidinone Intermediate A plausible initial step is the

synthesis of a suitably substituted pyrrolidinone precursor. This could potentially be achieved

through a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reductive

cyclization.

Step 2: Grignard Addition of Phenyl Group The keto group of the pyrrolidinone intermediate

would then be susceptible to a Grignard reaction. Phenylmagnesium bromide would be added

to introduce the phenyl group at the 3-position, resulting in a tertiary alcohol.

Step 3: N-Methylation and Reduction The secondary amine in the pyrrolidine ring would be

methylated, likely using a reagent such as formaldehyde and formic acid (Eschweiler-Clarke

reaction) or methyl iodide. Any remaining carbonyl or other reducible groups could be

addressed at this stage.

Step 4: Esterification The final step would involve the esterification of the tertiary hydroxyl

group with propionyl chloride or propionic anhydride in the presence of a suitable base to yield

prodilidine.

Mechanism of Action
Prodilidine is classified as an opioid analgesic.[1] Its analgesic effects are presumed to be

mediated through its interaction with opioid receptors in the central nervous system. The

specific binding affinities for mu, delta, and kappa opioid receptors have not been extensively

reported in recent literature.

The general mechanism of opioid analgesics involves the activation of G-protein coupled opioid

receptors, leading to a cascade of intracellular events. This includes the inhibition of adenylyl

cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. The net

effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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